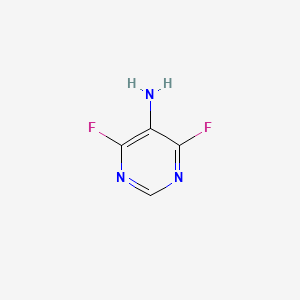

4,6-Difluoropyrimidin-5-amine

Description

Properties

IUPAC Name |

4,6-difluoropyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFILAXFJYHXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669-80-7 | |

| Record name | 4,6-difluoropyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

4,6-Difluoropyrimidin-5-amine has been identified as a potent inhibitor of several key protein kinases involved in cancer progression. Research indicates that it selectively inhibits:

- Cyclin-dependent kinases (CDKs) : Particularly CDK2 and CDK9, leading to cell cycle arrest in cancer cells.

- Epidermal Growth Factor Receptor (EGFR) : Involved in cell proliferation and survival.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Plays a role in angiogenesis.

In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast, lung, and colorectal cancers, with half-maximal inhibitory concentration (IC50) values ranging from 0.5 to 5 µM .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against both bacterial and fungal strains. Significant inhibition has been observed against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Agrochemical Applications

This compound is also explored in the development of agrochemical agents, including herbicides and fungicides. Its ability to interact with biological systems makes it a candidate for creating more effective agricultural chemicals that can target specific pathways in pests or diseases without affecting non-target organisms.

Material Science Applications

In material science, this compound is investigated for its potential use in developing organic semiconductors. The unique electronic properties conferred by the fluorine substituents enhance the material's conductivity and stability, making it suitable for applications in organic electronics.

Case Study: Anticancer Mechanism

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase. This was attributed to the compound's inhibition of CDK2 and CDK9 activity, which are crucial for cell division. The research highlighted the compound's potential as a targeted therapy for cancer treatment.

Case Study: Synthesis and Derivative Development

Research focusing on the synthesis of derivatives of this compound has shown that modifications can enhance its biological activity. For instance, introducing different substituents at various positions on the pyrimidine ring can lead to compounds with improved potency against specific targets such as kinases involved in cancer progression .

Comparison with Similar Compounds

Key Observations :

- Positional Effects: Substitution patterns (e.g., chlorine at position 5 vs. fluorine at 4,6) alter electronic distribution, affecting intermolecular interactions.

Crystallographic and Structural Insights

- 4,6-Dichloro-5-methoxypyrimidine crystallizes in a monoclinic system with short Cl···N interactions (3.094 Å), stabilizing its 3D framework. Fluorinated analogs likely exhibit weaker halogen bonding due to fluorine’s smaller atomic radius .

- 2-Amino-4,6-dichloropyrimidine (a related structure) shows N–H···Cl hydrogen bonding, a feature that may persist in fluorinated analogs but with reduced bond strength .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4,6-difluoropyrimidin-5-amine typically involves:

- Construction of the pyrimidine ring with appropriate substituents.

- Introduction of fluorine atoms at the 4 and 6 positions.

- Amination at the 5-position.

The challenge lies in achieving regioselective fluorination and amination without over-substitution or degradation of the pyrimidine core.

Fluorination via Activated Intermediates

A notable method involves preparing 2-ethoxy-4,6-dihydroxypyrimidine as an intermediate, followed by activation and fluorination steps to yield difluoropyrimidine derivatives. Although this method primarily targets 2-ethoxy-4,6-difluoropyrimidine, it provides valuable insights applicable to this compound synthesis.

- Step A: Synthesis of 2-ethoxy-4,6-dihydroxypyrimidine from urea and diethyl malonate derivatives via cyclization and substitution reactions under controlled heating and pH conditions.

- Step B: Activation of the dihydroxy intermediate using trifluoromethanesulfonic anhydride to form trifluoromethanesulfonyl intermediates, followed by fluorination with potassium fluoride in DMF at 60-70 °C to introduce fluorine atoms at the 4 and 6 positions.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| A1-A6 | Urea, diethyl sulfate, diethyl malonate, methanol, sodium methoxide, acidification (pH 2-3) | Formation of 2-ethoxy-4,6-dihydroxypyrimidine | One-pot, no intermediate purification |

| B1-B7 | Trifluoromethanesulfonic anhydride, triethylamine, dichloromethane, potassium fluoride, DMF, temperature control (0-70 °C) | Activation and fluorination | High conversion and yield; mild conditions |

This method achieves high conversion rates and is scalable for industrial production due to its one-pot nature and avoidance of intermediate isolation.

The introduction of the amino group at the 5-position can be achieved by nucleophilic aromatic substitution (S_NAr) on halogenated pyrimidine scaffolds.

- Using 5-chloro-2,4,6-trifluoropyrimidine as a starting scaffold, selective substitution with amines (e.g., benzylamine) at the 5-position under mild conditions (0 °C, acetonitrile solvent) yields this compound derivatives.

- The reaction proceeds with high regioselectivity, confirmed by ^19F NMR, and allows for further functionalization of the pyrimidine ring.

| Reactants | Conditions | Outcome | Notes |

|---|---|---|---|

| 5-chloro-2,4,6-trifluoropyrimidine + amine + DIPEA | 0 °C, 2 h, acetonitrile | Formation of this compound derivatives | High regioselectivity; minor side products |

This approach is valuable for synthesizing functionalized 4,6-difluoropyrimidin-5-amines with various amine substituents.

Industrially Relevant Methods and Challenges

While the above methods focus on laboratory-scale synthesis, industrial production requires consideration of reagent cost, reaction time, yield, and environmental impact.

Catalytic Hydrogenation: Some methods involve reduction steps to convert nitro or chloro substituents to amines using catalysts such as Pt/V/C. Although effective (up to 94.7% yield), these catalysts are expensive and pose heavy metal contamination risks, limiting industrial use.

Sodium Dithionite Reduction: An alternative mild reduction method uses sodium dithionite in mixed aqueous-organic solvents (e.g., tetrahydrofuran, methanol, ethanol) to convert intermediates to 4,6-dichloro-2-(propylthio)pyrimidin-5-amine analogs. This method is cost-effective, simple, and suitable for scale-up.

Avoidance of Heavy Metals: Industrial processes prioritize reagents that are inexpensive, readily available, and environmentally benign. The use of trifluoromethanesulfonic anhydride and potassium fluoride in fluorination steps aligns with these goals, offering good yields without heavy metal catalysts.

Summary Table of Key Preparation Methods

Research Findings and Analytical Data

Regioselectivity: The nucleophilic aromatic substitution reactions on perhalogenated pyrimidines demonstrate excellent regioselectivity, favoring substitution at the 5-position over 2- or 4-positions under controlled conditions.

Reaction Monitoring: ^19F NMR spectroscopy is a critical analytical tool for monitoring fluorination and substitution progress, confirming product formation and purity.

Yield and Purity: The one-pot fluorination and amination methods yield products with high purity and conversion rates, minimizing by-products and simplifying purification.

Q & A

Q. What are the recommended synthetic routes for 4,6-Difluoropyrimidin-5-amine, and how can reaction conditions be optimized for yield?

To synthesize this compound, fluorination of pyrimidine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor is a common approach. Key steps include:

- Nucleophilic substitution : Replace chloro or hydroxyl groups with fluorine at positions 4 and 5.

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amine during fluorination to avoid side reactions .

- Optimization : Monitor reaction progress via NMR to track fluorine incorporation. Adjust temperature (e.g., −78°C for DAST reactions) and stoichiometry to minimize byproducts.

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : , , and NMR confirm structure and fluorine positions. For example, NMR shifts typically appear at −120 to −150 ppm for aromatic fluorines .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 145.11 for ) .

- X-ray crystallography : Resolves stereoelectronic effects of fluorine substituents on the pyrimidine ring .

Q. How does the compound’s stability vary under different storage conditions?

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation.

- Moisture control : Use desiccants to avoid hydrolysis of fluorine substituents, which can alter reactivity .

- Long-term stability : Periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) monitors degradation .

Q. What computational tools predict the solubility and lipophilicity of this compound?

- LogP calculation : Use ChemAxon or Schrodinger’s QikProp to estimate partition coefficients (e.g., predicted LogP ~1.2 for ) .

- Solubility prediction : Aqueous solubility (LogS) can be modeled via Molecular Dynamics (MD) simulations, accounting for fluorine’s electronegativity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl or trifluoromethyl groups) impact biological activity in pyrimidine derivatives?

- Structure-Activity Relationship (SAR) : Introduce substituents at position 2 or 5 and compare IC values in bioassays. For example, 4-(2',4'-difluorobiphenyl) analogs show enhanced antimicrobial activity due to increased lipophilicity .

- Fluorine effects : Fluorine’s electron-withdrawing nature enhances metabolic stability and target binding. Compare activity of difluoro vs. dichloro derivatives in cytotoxicity assays .

Q. What strategies resolve contradictions between computational predictions and experimental solubility data?

Q. How can crystallographic data inform the design of this compound derivatives?

- Hydrogen-bonding networks : X-ray structures reveal intramolecular N–H···F interactions, stabilizing conformations critical for target binding .

- Torsional angles : Dihedral angles between pyrimidine and substituent rings (e.g., 12.8° for phenyl groups) guide steric optimization .

Q. What in vitro assays evaluate the compound’s potential as a kinase inhibitor?

Q. How does fluorine substitution influence the compound’s electronic properties and reactivity?

- Electrostatic potential maps : DFT calculations (e.g., Gaussian 16) show fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at position 5 .

- NMR chemical shifts : NMR coupling constants () reveal through-space interactions affecting regioselectivity in further derivatization .

Q. What methodologies address discrepancies in biological activity across similar fluorinated pyrimidines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.